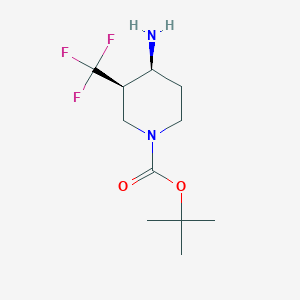
4-Bromo-2-(chloromethyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(chloromethyl)oxazole is a heterocyclic compound containing both bromine and chlorine substituents on an oxazole ring Oxazoles are five-membered aromatic rings with one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)oxazole typically involves the bromination and chloromethylation of oxazole derivatives. One common method includes the reaction of oxazole with bromine in the presence of a suitable solvent, followed by chloromethylation using chloromethyl methyl ether or similar reagents under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of iron trichloride and quaternary ammonium salts as catalysts in bromination reactions has been reported to improve yield and reduce by-products .
化学反応の分析
Types of Reactions: 4-Bromo-2-(chloromethyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Oxidized oxazole derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced oxazole derivatives with hydrogenated ring systems.
科学的研究の応用
4-Bromo-2-(chloromethyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 4-Bromo-2-(chloromethyl)oxazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents can form halogen bonds with target proteins, influencing their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects .
類似化合物との比較
2-(Chloromethyl)oxazole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-methyl-oxazole: Contains a methyl group instead of a chloromethyl group, altering its reactivity and biological activity.
2-Bromo-4-(chloromethyl)thiazole: Similar structure but with a sulfur atom replacing the oxygen in the ring, leading to different chemical properties.
Uniqueness: 4-Bromo-2-(chloromethyl)oxazole is unique due to the presence of both bromine and chlorine substituents, which provide a versatile platform for further chemical modifications. Its dual halogenation allows for diverse reactivity patterns, making it a valuable intermediate in synthetic chemistry .
特性
IUPAC Name |
4-bromo-2-(chloromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO/c5-3-2-8-4(1-6)7-3/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWXVJMKRXRVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B8240045.png)


![1-[[4-Fluoro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione](/img/structure/B8240075.png)
![6-(azetidine-1-carbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B8240081.png)




![Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8240131.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B8240136.png)
